Cas no 941891-15-2 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide is a synthetic organic compound featuring a benzodioxole-thiazole core linked to a substituted benzamide moiety. Its structure incorporates a thioether group, enhancing its potential reactivity and binding affinity in biochemical applications. The benzodioxole and thiazole rings contribute to its stability and electronic properties, making it a candidate for pharmaceutical or agrochemical research. The ethylsulfanyl substituent may influence solubility and metabolic stability. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting enzymes or receptors where such heterocyclic frameworks are relevant. Further studies are required to fully elucidate its biological activity and synthetic utility.
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide structure
941891-15-2 structure
Product Name:N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide
CAS No:941891-15-2
MF:C19H16N2O3S2
MW:384.471941947937
CID:5499645
Update Time:2025-10-28

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[4-(1,3-benzodioxol-5-yl)-2-thiazolyl]-2-(ethylthio)-
    • N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide
    • Inchi: 1S/C19H16N2O3S2/c1-2-25-17-6-4-3-5-13(17)18(22)21-19-20-14(10-26-19)12-7-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3,(H,20,21,22)
    • InChI Key: AJSPAHCMFRYSHG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C3OCOC3=C2)=CS1)(=O)C1=CC=CC=C1SCC

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide Pricemore >>

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Additional information on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide

Introduction to N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide (CAS No. 941891-15-2)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 941891-15-2, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a benzamide core linked to a thiazole ring and an ethylsulfanyl group, makes it a subject of intense study for its potential therapeutic applications.

The benzodioxol ring in the molecular structure of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide is known for its presence in various bioactive natural products and synthetic drugs. This moiety has been extensively studied for its role in modulating biological pathways, particularly those involving neurological and inflammatory responses. The thiazole ring, another key structural component, is widely recognized for its antimicrobial and anti-inflammatory properties. The combination of these functional groups in N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide suggests a multifaceted mechanism of action that could be exploited for therapeutic purposes.

In recent years, there has been a surge in research aimed at developing novel compounds with enhanced pharmacological profiles. The compound N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide has emerged as a candidate with such potential due to its unique structural features. Studies have indicated that this molecule may interact with multiple targets within biological systems, leading to effects that are both potent and selective. This characteristic is particularly valuable in the development of drugs that aim to minimize side effects while maximizing therapeutic efficacy.

The ethylsulfanyl group in the structure of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-(ethylsulfanyl)benzamide plays a crucial role in determining its chemical properties and biological activity. Sulfur-containing compounds are well-documented for their ability to modulate enzyme activity and cellular signaling pathways. The presence of the ethylsulfanyl group in this molecule likely contributes to its ability to interact with biological targets in a specific manner, thereby influencing physiological processes. This has opened up avenues for exploring its potential use in treating various diseases where modulation of these pathways is beneficial.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like N-4-(2H-1,3-benzodioxol-5-ylyl)-1,3-thiazol]-] - - - - - - - - - - - - benzamide with greater accuracy. These tools have been instrumental in identifying lead compounds for further experimental validation. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and pain perception. Such findings are particularly exciting given the high unmet medical needs associated with these conditions.

The synthesis of N--(ethylsulfanyl)benzamide presents a significant challenge due to the complexity of its molecular structure. However, recent improvements in synthetic methodologies have made it feasible to produce this compound on a scalable basis. The development of efficient synthetic routes is crucial for advancing research and eventually translating these findings into clinical applications. Researchers are continuously refining their synthetic strategies to improve yield and purity while minimizing costs and environmental impact.

The pharmacokinetic properties of any drug candidate are critical factors that determine its efficacy and safety profile. In the case of N--(ethylsulfanyl)benzamide, studies have begun to explore how its structure influences absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for optimizing dosing regimens and predicting potential drug-drug interactions. Initial data suggest that this compound may exhibit favorable pharmacokinetic characteristics suitable for oral administration.

The potential therapeutic applications of N--(ethylsulfanyl)benzamide are broad and span multiple disease areas. Given its structural similarities to known bioactive molecules, it is hypothesized that this compound could be developed into treatments for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, its anti-inflammatory properties make it a candidate for addressing conditions like rheumatoid arthritis and inflammatory bowel disease. Further research is needed to validate these hypotheses through rigorous preclinical studies.

In conclusion, N--(ethylsulfanyl)benzamide (CAS No.941891 strong>-15- strong>2) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features combined with preliminary evidence of biological activity make it an attractive candidate for further development. As research continues to uncover more about its pharmacological properties and potential therapeutic benefits, this compound holds great promise for improving human health.

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